N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
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Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.313. The purity is usually 95%.
The exact mass of the compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the proteinaldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various pathologies related to diabetes and inflammation.
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, are known to exhibit a broad spectrum of biological activities . They are often involved in interactions with various enzymes and receptors, leading to changes in cellular processes.
Biochemical Pathways
Given the potential target of aldose reductase, it could be inferred that the compound may influence thepolyol pathway . This pathway is involved in glucose metabolism and its dysregulation can lead to complications in diabetes and other metabolic disorders.
Result of Action
Given the potential target of aldose reductase, the compound may have effects onglucose metabolism and related cellular processes .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The oxadiazole moiety is particularly notable for its ability to modulate enzyme activity and influence receptor interactions, which can lead to various pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor cell proliferation in various cancer cell lines .
- Antimicrobial Activity : The presence of the furan ring enhances the antimicrobial properties of the compound. In vitro assays indicate effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-8-11(5-6-12(10)21-2)9-14(20)17-16-19-18-15(23-16)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBGFQZODCBVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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